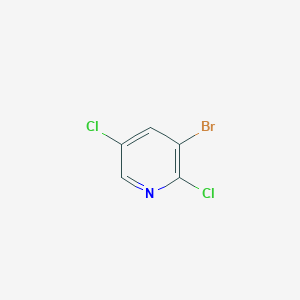

3-Bromo-2,5-dichloropyridine

Description

Historical Context and Significance of Pyridine (B92270) Derivatives in Synthetic Chemistry

The journey of pyridine and its derivatives began in the 19th century with its initial isolation from coal tar. vulcanchem.com The structural elucidation of pyridine, a six-membered aromatic ring containing one nitrogen atom, marked a significant milestone in heterocyclic chemistry. vulcanchem.com Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, paved the way for the creation of a diverse range of pyridine derivatives.

Strategic Importance of Polyhalogenated Pyridines as Versatile Building Blocks

Among the vast family of pyridine derivatives, polyhalogenated pyridines have garnered considerable attention as exceptionally versatile building blocks in organic synthesis. nih.gov The presence of multiple halogen atoms on the pyridine ring imparts unique reactivity, allowing for selective functionalization through various cross-coupling reactions. nih.govresearchgate.net This strategic placement of halogens, which can include fluorine, chlorine, bromine, and iodine, provides a powerful toolkit for chemists to construct complex molecular architectures. nih.govbyjus.com

The differential reactivity of various halogens (e.g., C-I > C-Br > C-Cl) allows for sequential and site-selective reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings. mdpi.comnih.govrsc.org This enables the controlled introduction of different substituents onto the pyridine core, leading to the synthesis of highly functionalized molecules that would be difficult to access through other means. researchgate.netrsc.org Consequently, polyhalogenated pyridines are crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals like herbicides and fungicides, and advanced materials. rsc.orgchemimpex.com

3-Bromo-2,5-dichloropyridine as a Representative Model for Investigating Pyridine Reactivity

This compound serves as an excellent model compound for investigating the nuanced reactivity of polyhalogenated pyridines. vulcanchem.com Its structure, featuring three halogen atoms at distinct positions, allows for the study of regioselectivity in cross-coupling reactions. The inherent differences in the bond dissociation energies of the C-Br and C-Cl bonds, as well as the electronic effects of the nitrogen atom on the pyridine ring, dictate the preferred site of reaction.

Research has shown that in palladium-catalyzed cross-coupling reactions, the bromine atom at the 3-position of this compound is typically more reactive than the chlorine atoms. vulcanchem.com This allows for selective functionalization at this position. For instance, in Suzuki-Miyaura coupling reactions, an aryl group can be selectively introduced at the C-3 position, leaving the two chlorine atoms available for subsequent transformations.

The following data tables illustrate the utility of this compound and its isomers in various synthetic transformations, highlighting the yields and conditions of these reactions.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBHWRZEXFQNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512574 | |

| Record name | 3-Bromo-2,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138006-41-4 | |

| Record name | 3-Bromo-2,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,5-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Mechanistic Investigations and Reactivity Profiling of 3 Bromo 2,5 Dichloropyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions at Pyridine (B92270) Halogen Sites

The polyhalogenated structure of 3-bromo-2,5-dichloropyridine presents a versatile platform for synthetic chemists, enabling selective functionalization at different positions of the pyridine ring through transition-metal-catalyzed cross-coupling reactions. The inherent differences in the reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) and the electronic effects of the pyridine nitrogen atom and the halogen substituents allow for controlled, stepwise introduction of various aryl, heteroaryl, and alkynyl groups.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. researchgate.net In the context of this compound, this reaction allows for the selective introduction of aryl and heteroaryl substituents.

The site-selectivity of Suzuki-Miyaura coupling reactions on polyhalogenated pyridines is primarily governed by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds and the electronic properties of the pyridine ring. nih.govnih.gov Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. nih.gov Consequently, in this compound, the C-Br bond at the 3-position is expected to be more reactive than the C-Cl bonds at the 2- and 5-positions. rsc.org

Studies on various polyhalogenated pyridines have established that oxidative addition of the palladium catalyst, a key step in the catalytic cycle, occurs preferentially at the most reactive C-X bond. nih.gov For instance, 5-bromo-2-chloropyridine (B1630664) undergoes Suzuki coupling at the C-Br bond. nih.gov This inherent reactivity difference allows for chemoselective mono-arylation at the 3-position of this compound while leaving the two chloro substituents intact for subsequent transformations. rsc.org

The electronic nature of the pyridine ring also plays a crucial role. The electron-withdrawing character of the nitrogen atom makes the α-positions (C2 and C6) and the γ-position (C4) more electrophilic and thus more susceptible to oxidative addition. nih.gov However, in this compound, the stronger C-Cl bonds at the 2- and 5-positions are less reactive than the C-Br bond at the 3-position, making the latter the primary site for the initial cross-coupling reaction. rsc.org

The choice of catalyst and ligand is critical in controlling the selectivity and efficiency of Suzuki-Miyaura cross-coupling reactions. researchgate.netrsc.org Palladium-based catalysts are most commonly employed for these transformations. researchgate.net The selection of appropriate phosphine (B1218219) ligands can significantly influence the outcome of the reaction, including the site-selectivity and the prevention of side reactions like diarylation. whiterose.ac.uknih.gov

For the selective mono-arylation of this compound at the 3-position, specific palladium catalysts and ligands have been investigated. While common ligands like PPh₃ can be effective, more sterically hindered and electron-rich phosphine ligands such as XPhos and SPhos have been shown to be less suitable for achieving high yields in some cases, as they can promote the formation of tetraphenylpyridine by-products. rsc.org The optimization of reaction conditions, including the choice of base (e.g., K₃PO₄, Na₂CO₃) and solvent (e.g., toluene, aqueous DMF), is also crucial for achieving the desired transformation with high selectivity and yield. researchgate.netrsc.org

Interactive Table: Catalyst and Ligand Optimization for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Outcome |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene | Good chemo-selectivity for mono-arylation at C3 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | Unsatisfactory yields, formation of tetra-arylated byproduct |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | Unsatisfactory yields, formation of tetra-arylated byproduct |

| Pd(OAc)₂ | None | - | aq. DMF | Sluggish reaction |

Sonogashira Cross-Coupling for Alkynylpyridine Synthesis

The Sonogashira cross-coupling reaction provides a direct method for the synthesis of alkynylpyridines by coupling a terminal alkyne with a halo-pyridine. researchgate.netrsc.orgconsensus.app This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.net

In the case of polyhalogenated pyridines like this compound, the Sonogashira reaction can be employed to selectively introduce alkynyl groups. Similar to the Suzuki-Miyaura coupling, the site-selectivity is dictated by the differential reactivity of the C-X bonds. Research on related compounds like 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated that chemoselective Sonogashira couplings can be achieved to produce mono-, di-, tri-, and even tetra-alkynylated pyridines. rsc.orgconsensus.app By carefully controlling the reaction conditions and stoichiometry of the reagents, it is possible to achieve selective alkynylation at the more reactive C-Br position of this compound. This allows for the synthesis of 3-alkynyl-2,5-dichloropyridines, which can serve as versatile intermediates for further functionalization. scirp.org

Negishi Coupling and Other Organozinc/Magnesium Mediated Reactions

The Negishi coupling reaction, which involves the coupling of an organozinc reagent with an organic halide catalyzed by a palladium or nickel complex, is another powerful tool for C-C bond formation. researchgate.netwikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For polyhalogenated pyridines, Negishi coupling offers an alternative to the Suzuki-Miyaura reaction for introducing alkyl, aryl, and other organic substituents. The use of organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents, allows for a wide range of functionalities to be introduced. mdpi.com The site-selectivity of the Negishi coupling on this compound is expected to follow the same trend as the Suzuki coupling, with preferential reaction at the C-Br bond. uwindsor.ca

Furthermore, organomagnesium reagents (Grignard reagents) can also be utilized in cross-coupling reactions. For instance, iron-catalyzed Kochi-Fürstner cross-coupling of 3,5-dichloropyridine (B137275) with isobutyl-Grignard has been successfully demonstrated. eie.gr This suggests that similar strategies could be applied to this compound for selective functionalization.

Palladium and Nickel Catalysis in C-C and C-N Bond Formation

Both palladium and nickel catalysts are extensively used in cross-coupling reactions to form not only C-C bonds but also C-N bonds, which are crucial in the synthesis of many pharmaceuticals and functional materials. arkat-usa.orgrsc.orgacs.org

Palladium-catalyzed C-N bond formation, often referred to as the Buchwald-Hartwig amination, allows for the introduction of amine functionalities onto the pyridine ring. The site-selectivity in these reactions is also influenced by the nature of the halogen and the electronic environment of the pyridine ring. In mixed dihalopyridines, such as 5-bromo-2-chloropyridine, amination can be directed to either the C-Br or C-Cl position by judicious choice of the palladium catalyst and ligand. nih.gov This highlights the potential for selective C-N bond formation at the C2, C3, or C5 position of this compound by tuning the reaction conditions.

Nickel catalysis provides a cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions. wikipedia.org Nickel catalysts have been shown to be effective in the Suzuki-Miyaura coupling of chloropyridines, which are generally less reactive than their bromo- and iodo- counterparts. uwindsor.ca This suggests that after an initial selective coupling at the C-Br position of this compound, subsequent nickel-catalyzed couplings could be employed to functionalize the remaining chloro-positions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution on the electron-deficient pyridine ring is a fundamental transformation for the introduction of a wide variety of functional groups. In the case of this compound, the presence of three halogen atoms at positions 2, 3, and 5 presents both a challenge and an opportunity for selective functionalization. The inherent electronic properties of the pyridine ring, coupled with the inductive effects of the halogen substituents, render the C2 and C6 positions the most susceptible to nucleophilic attack.

The regioselectivity of SNAr reactions on this compound is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, the chlorine atom at the C2 position is the most labile and, therefore, the most readily displaced. This is attributed to the strong electron-withdrawing nature of the pyridine nitrogen, which preferentially activates the ortho (C2) and para (C6) positions towards nucleophilic attack.

Studies have shown that a variety of nucleophiles, including alkoxides, amines, and thiolates, can be employed to selectively displace the C2-chloro substituent. For instance, the reaction of this compound with sodium methoxide (B1231860) in methanol (B129727) typically yields 3-bromo-5-chloro-2-methoxypyridine (B25062) as the major product. Similarly, treatment with ammonia (B1221849) or primary amines leads to the corresponding 2-amino-3-bromo-5-chloropyridine (B1272082) derivatives.

The following table summarizes the selective displacement of the C2-chloro group with various nucleophiles:

| Nucleophile | Reagent | Product |

| Methoxide | Sodium Methoxide | 3-bromo-5-chloro-2-methoxypyridine |

| Ethoxide | Sodium Ethoxide | 3-bromo-5-chloro-2-ethoxypyridine |

| Amine | Ammonia | 2-amino-3-bromo-5-chloropyridine |

| Thiolate | Sodium Thiophenolate | 3-bromo-5-chloro-2-(phenylthio)pyridine |

Under more forcing conditions, or with highly reactive nucleophiles, displacement of the C5-chloro substituent can also be achieved. However, this generally requires higher temperatures and longer reaction times, highlighting the greater reactivity of the C2 position. The C3-bromo substituent is the least reactive towards SNAr, a consequence of its meta-position relative to the ring nitrogen and the deactivating effect of the adjacent halogen atoms.

The introduction of additional activating or deactivating groups onto the this compound ring can further modulate its reactivity in SNAr reactions. An activating group, typically an electron-donating group, can increase the electron density of the pyridine ring, thereby decreasing the rate of nucleophilic attack. Conversely, an electron-withdrawing group will further decrease the electron density, making the ring more susceptible to SNAr.

Conversely, the introduction of a strongly electron-withdrawing group, such as a nitro group, at the C4 or C6 position would be expected to significantly enhance the rate of nucleophilic substitution at the remaining halogenated positions. The powerful inductive and resonance effects of the nitro group would further deplete the electron density of the pyridine ring, facilitating nucleophilic attack.

The interplay of these electronic effects is crucial for designing multi-step synthetic sequences involving polysubstituted pyridines.

C-H Functionalization Strategies

While SNAr reactions provide a powerful tool for the modification of this compound, direct C-H functionalization has emerged as a more atom-economical and efficient alternative for the formation of new carbon-carbon and carbon-heteroatom bonds. These methods avoid the need for pre-functionalization, such as the introduction of an organometallic handle, and can often provide access to novel chemical space.

Palladium-catalyzed direct C-H arylation has been successfully applied to a range of pyridine derivatives, including those bearing multiple halogen substituents. In the case of this compound, the C4 and C6 positions are potential sites for direct C-H functionalization. The regioselectivity of these reactions is often controlled by the steric and electronic environment of the C-H bond, as well as the nature of the catalyst and directing group, if present.

For instance, the direct arylation of this compound with aryl bromides in the presence of a suitable palladium catalyst and a phosphine ligand can lead to the formation of 4-aryl-3-bromo-2,5-dichloropyridine. The C4 position is often favored due to its less sterically hindered nature compared to the C6 position, which is flanked by a chloro substituent.

Direct alkylation strategies, while less common than arylation, can also be envisioned. These reactions may proceed through a similar palladium-catalyzed pathway, or via radical-based mechanisms.

The following table provides a conceptual overview of potential direct C-H functionalization reactions:

| Reaction Type | Coupling Partner | Potential Product |

| Direct Arylation | Aryl Bromide | 4-Aryl-3-bromo-2,5-dichloropyridine |

| Direct Alkylation | Alkyl Halide | 4-Alkyl-3-bromo-2,5-dichloropyridine |

The mechanism of directed C-H activation typically involves the coordination of a directing group to the metal catalyst, which then positions the catalyst in close proximity to the target C-H bond. This is often followed by a concerted metalation-deprotonation (CMD) step, in which the C-H bond is cleaved and a new metal-carbon bond is formed.

In the context of this compound, a directing group could be installed at a suitable position to facilitate the selective functionalization of a specific C-H bond. For example, a picolinamide (B142947) directing group at the C2 position could direct a palladium catalyst to the C3-bromo position for a subsequent cross-coupling reaction, or potentially to the C4-H bond for direct functionalization.

The precise mechanistic details of these transformations are often complex and can be influenced by a multitude of factors, including the nature of the catalyst, ligand, solvent, and any additives present. Computational studies, such as density functional theory (DFT) calculations, are often employed to elucidate the operative reaction pathways and to rationalize the observed regioselectivity. These studies can provide valuable insights into the transition state geometries and activation energies associated with different potential pathways, thereby aiding in the development of more efficient and selective C-H functionalization methods.

Derivatization and Structural Modification of the 3 Bromo 2,5 Dichloropyridine Scaffold

Synthesis of Diverse Pyridine (B92270) Analogues and Libraries

There is currently a lack of published scientific literature detailing the use of 3-Bromo-2,5-dichloropyridine as a starting scaffold for the synthesis of diverse pyridine analogues and libraries. While the reactivity of different halogen sites on a pyridine ring (iodine > bromine > chlorine) is a foundational concept in cross-coupling chemistry, allowing for selective functionalization, specific studies applying these principles to this compound to create a library of analogues have not been reported. Research on related molecules, such as 3,5-dibromo-2,6-dichloropyridine (B8238365), has demonstrated the feasibility of chemoselective Suzuki-Miyaura reactions to produce aryl-substituted pyridines, but similar systematic studies on the 3-bromo-2,5-dichloro isomer are absent from the current body of scientific work. rsc.org

Data Table 4.1.1: Synthesis of Pyridine Analogues from this compound

No data available in the scientific literature.

Introduction of Novel Functional Groups via Post-Synthetic Modification

The introduction of novel functional groups onto the this compound scaffold via post-synthetic modification is a theoretically viable but practically undocumented area of research. Standard organometallic cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), or Sonogashira coupling (for C-C triple bond formation), are common methods for functionalizing halogenated pyridines. The differential reactivity of the bromine versus the chlorine atoms should allow for selective transformations. For instance, the bromine at the C-3 position would be expected to react preferentially over the chlorine atoms at C-2 and C-5 in palladium-catalyzed cross-coupling reactions. However, specific examples, reaction conditions, and yields for such transformations on this compound are not described in the accessible scientific literature.

Data Table 4.2.1: Post-Synthetic Modification of this compound

No data available in the scientific literature.

Solid-Phase Organic Synthesis (SPOS) Applications for Pyridine Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the high-throughput generation of chemical libraries. The methodology involves anchoring a chemical scaffold to a solid support, performing a series of reactions, and then cleaving the final products from the support. While SPOS has been successfully applied to other halogenated pyridines, such as the immobilization of 2-chloro-5-bromopyridine on a polystyrene resin to create pyridine-based libraries, there are no published reports of this compound being used in this capacity. researchgate.net The development of a SPOS protocol for this compound would require establishing a method for linking it to a solid support, likely via one of its halogenated positions, and then demonstrating that subsequent derivatization reactions can be performed efficiently on the solid phase. To date, such research has not been made public.

Data Table 4.3.1: Solid-Phase Synthesis Applications of this compound

No data available in the scientific literature.

Academic Research Applications in Medicinal Chemistry and Agrochemical Discovery

Design and Synthesis of Pyridine-Based Ligands for Biological Targets

3-Bromo-2,5-dichloropyridine is a valuable precursor in the synthesis of pyridine-based ligands, which are molecules designed to bind to specific biological targets, thereby modulating their function. The pyridine (B92270) nitrogen atom acts as a key coordination site, a characteristic feature of many successful drugs and bioactive compounds. The halogen substituents on the ring enhance reactivity and provide multiple points for chemical modification, making it an essential building block in organic synthesis. chemimpex.comchemimpex.com

Researchers utilize this compound in multi-step synthetic pathways to construct more complex molecules. For instance, closely related halogenated pyridines, such as 3-bromo-2-chloropyridine, have been used to synthesize copper(II) halide complexes. up.ac.za In such reactions, the pyridine derivative acts as a ligand, coordinating to the metal center. up.ac.za This capacity for forming metal complexes is crucial in the design of new therapeutic and diagnostic agents. The general synthetic utility of pyridine analogues is well-established, with these structures being widely used as ligands, coenzymes, and the basis for pharmaceutical drugs. researchgate.net The synthesis of these complex derivatives often begins with foundational molecules like 2,3-dichloropyridine (B146566) or 2,5-dichloropyridine (B42133), which, through subsequent reactions like bromination and condensation, yield highly functionalized structures for biological screening. smolecule.com

Exploration of Halogenated Pyridine Derivatives in Agrochemical Development

The agrochemical industry heavily relies on halogenated heterocyclic compounds to develop new and effective crop protection agents. Pyridine-containing pesticides are noted for their high efficiency, low toxicity, and enhanced longevity, making them a primary focus of innovation. agropages.com this compound is explicitly identified as a key intermediate in the synthesis of herbicides and fungicides. chemimpex.comchemimpex.com

The introduction of halogen atoms into a molecule is a critical strategy for modulating its biological and physicochemical properties. researchgate.net Halogenation of the pyridine ring is a crucial step for creating the vast array of derivatives needed for agrochemical development. nih.govnih.gov Research indicates that approximately 81% of agrochemicals launched between 2010 and 2020 contained halogen atoms, underscoring their importance. researchgate.net Derivatives of this compound are explored for their potential to yield novel active ingredients for crop protection. For example, the synthesis of potent insecticides and fungicides often involves the use of halogenated pyridine precursors, such as 2,3-dichloropyridine, to build complex molecules like 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, which demonstrates significant insecticidal and fungicidal properties. smolecule.com

Structure-Activity Relationship (SAR) Studies for Pyridine-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical research, aiming to understand how a molecule's structure correlates with its biological activity. Halogenated pyridines are key intermediates in these studies, allowing chemists to systematically modify a lead compound to optimize its efficacy and selectivity. nih.gov

The specific arrangement of substituents on the pyridine ring—known as positional isomerism—has a profound impact on a compound's biological activity. nih.gov The bioactivity of derivatives of this compound is dictated by the precise location of the bromine and chlorine atoms. The electron-withdrawing nature of these halogens at the 2, 3, and 5-positions creates a unique electronic profile that influences how the molecule interacts with its biological target.

| Compound/Derivative Class | Key Structural Feature | Observed Bioactivity/Finding | Reference |

|---|---|---|---|

| 3,5-Dichloropyridine (B137275) Derivatives | Chlorine atoms at the 3 and 5 positions | Critical for P2X7 antagonistic activity. | acs.org |

| Pyridine Carboxylic Acid Isomers | Carboxylic acid at 2, 3, or 4-position | Substitution position dictates pharmacological use (e.g., lipid-lowering, antimicrobial). | nih.gov |

| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Bromo- and chloro-substituted pyridine | Exhibits significant insecticidal and fungicidal properties. | smolecule.com |

Modern drug and agrochemical discovery increasingly employs computational methods to accelerate the design and optimization process. Techniques such as Density Functional Theory (DFT) and molecular docking are used to study halogenated pyridine derivatives. chemrxiv.orgmdpi.com These computational tools allow researchers to predict molecular geometries, analyze electronic properties, and simulate how a ligand might bind to its target receptor. mdpi.comjocpr.com

For derivatives of this compound, computational studies can elucidate how the halogen atoms influence the molecule's frontier molecular orbitals (HOMO-LUMO), which are key to its reactivity. mdpi.com Molecular electrostatic potential (MEP) maps can identify regions of the molecule that are likely to engage in electrostatic or hydrogen-bonding interactions with a biological target. mdpi.com Such computational insights are invaluable for rationalizing observed SAR data and for designing new analogues with improved activity and selectivity, guiding synthetic efforts toward the most promising candidates. researchgate.net

| Computational Method | Application to Pyridine Derivatives | Key Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Study of 3-bromo-2-hydroxypyridine | Calculation of HOMO-LUMO energy gap to understand chemical reactivity and stability. | mdpi.com |

| Molecular Docking | Analysis of pyridine and pyrimidine (B1678525) derivatives | Prediction of binding modes and interactions with target enzymes (e.g., Thymidylate synthase). | jocpr.com |

| TD-DFT | Study of 3-bromo-2-hydroxypyridine | Effective tool for analyzing electronic transitions and spectral properties. | mdpi.com |

| FMO, MEP, Dipole Moment Analysis | Investigation of novel pyridine derivatives | Correlation of electronic structure (charge distribution, reactivity) with biological activities like anti-thrombolytic effects. | mdpi.com |

Advanced Computational and Theoretical Chemistry Studies on 3 Bromo 2,5 Dichloropyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules. By modeling the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties, offering a balance between computational cost and accuracy. For complex molecules like 3-Bromo-2,5-dichloropyridine, DFT calculations are instrumental in understanding the influence of multiple halogen substituents on the pyridine (B92270) ring.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A small HOMO-LUMO gap suggests high polarizability and chemical reactivity, indicating that the molecule can be easily excited. In contrast, a large gap implies high kinetic stability and low reactivity. mdpi.com For substituted pyridines, the type and position of substituents dramatically influence the energies of these orbitals. Electron-withdrawing groups, such as chlorine and bromine, generally lower the energy levels of both the HOMO and LUMO.

Computational studies on similar molecules, like 3-amino-2,5-dichloropyridine, utilize DFT to calculate these values and predict reactivity. researchgate.net The analysis of the HOMO and LUMO electron density distributions reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It projects the electrostatic potential onto the electron density surface, using a color spectrum to identify charge-rich and charge-deficient regions. wolfram.com

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, electron-poor, and are prone to nucleophilic attack.

Green Regions : Represent neutral or near-zero potential.

For this compound, an MEP map would be expected to show negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation or coordination with electrophiles. The halogen atoms, despite their high electronegativity, can create complex potential landscapes. The regions around the hydrogen atom on the ring would likely exhibit a positive potential. Such maps are invaluable for predicting how the molecule will interact with other reagents, guiding the understanding of its reaction mechanisms. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.de This method provides detailed insights into intramolecular and intermolecular interactions by quantifying the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs.

Interactions between the nitrogen lone pair and the antibonding orbitals of the C-C and C-Cl bonds.

Delocalization of electron density from the lone pairs of the chlorine and bromine atoms into the pyridine ring's antibonding π* orbitals.

These analyses provide a quantitative description of electron delocalization and its role in molecular stability. researchgate.net

Table 2: Donor-Acceptor Interactions Investigated by NBO Analysis

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

| π → π | Filled π-bonding orbital | Empty π-antibonding orbital | Indicates π-electron delocalization within the aromatic ring. |

| n → σ | Lone pair (e.g., on N, Cl, Br) | Empty σ-antibonding orbital | Represents hyperconjugative effects, contributing to stability. |

| n → π | Lone pair (e.g., on Cl, Br) | Empty π-antibonding orbital | Shows delocalization of lone pair electrons into the ring system. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is essential for elucidating complex reaction mechanisms at a molecular level. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies required for a chemical transformation.

For halogenated pyridines, computational studies have been used to understand the regioselectivity of reactions such as lithiation and nucleophilic aromatic substitution (SNAr). For instance, studies on dichloropyridines show that the site of metallation can be controlled by the choice of reagents, and computational models help explain this selectivity. researchgate.net Transition state calculations for SNAr reactions on chloropyridines have been used to analyze the factors determining intramolecular selectivity, revealing that frontier orbital interactions play a key role. rsc.org Similar computational approaches applied to this compound could predict the most likely sites for substitution or metallation, providing a theoretical foundation for synthetic strategies.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Pyridine Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity or a specific chemical property. ddg-pharmfac.net Cheminformatics provides the tools to generate molecular descriptors and build these models.

A typical QSAR study involves:

Assembling a dataset of compounds with known activities.

Calculating a wide range of molecular descriptors (e.g., constitutional, topological, electronic, quantum-chemical) for each compound.

Using statistical methods, like multiple linear regression (MLR), to create an equation that relates a subset of these descriptors to the observed activity. nih.gov

Validating the model to ensure its predictive power.

While no specific QSAR studies focusing on this compound were identified, QSAR models are frequently developed for classes of pyridine derivatives to predict properties like inhibitory activity against biological targets or toxicity. researchgate.netfrontiersin.org Descriptors derived from DFT calculations, such as HOMO/LUMO energies and dipole moment, are often crucial components in building accurate QSAR models for these systems. nih.gov

Sophisticated Spectroscopic and Diffraction Techniques for Characterization of Pyridine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds like 3-Bromo-2,5-dichloropyridine. While specific experimental research findings for this compound are not widely available in published literature, the expected spectroscopic features can be predicted based on established principles.

For a definitive structural assignment, one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be utilized.

¹H NMR: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. Due to their separation, these protons would likely appear as doublets, with a small meta-coupling constant (⁴JHH).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five signals, one for each of the unique carbon atoms in the pyridine (B92270) ring. The chemical shifts would be influenced by the attached halogens, with carbons bonded to chlorine (C2, C5) and bromine (C3) showing characteristic shifts.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal to its directly attached carbon, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the substitution pattern.

Although experimental data is not readily found, a predicted ¹H NMR spectrum would anticipate signals in the range of δ 7.8–8.2 ppm.

Table 1: Predicted NMR Data for this compound (Note: These are estimated values as experimental data is not available in the cited literature.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ~ 8.0 | d |

| H-6 | ~ 8.3 | d |

| C-2 | ~ 150 | s |

| C-3 | ~ 120 | s |

| C-4 | ~ 140 | s |

| C-5 | ~ 130 | s |

| C-6 | ~ 148 | s |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₂BrCl₂N), HRMS would verify its molecular formula by matching the experimental mass to the theoretical value with sub-parts-per-million (ppm) accuracy.

The presence of bromine and chlorine, both of which have multiple abundant isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive and complex isotopic pattern in the mass spectrum. This pattern serves as a clear fingerprint for the presence and number of these halogen atoms. The analysis of this pattern is a key confirmation step. While detailed experimental fragmentation studies are not available in the searched literature, collision-induced dissociation (CID) experiments in HRMS would likely show sequential loss of the halogen atoms (Br or Cl) as a primary fragmentation pathway.

Table 2: Calculated Exact Masses of Major Isotopologues of this compound

| Molecular Formula | Isotopes | Calculated Monoisotopic Mass (Da) |

| C₅H₂⁷⁹Br³⁵Cl₂N | ⁷⁹Br, ²x ³⁵Cl | 224.85178 |

| C₅H₂⁸¹Br³⁵Cl₂N | ⁸¹Br, ²x ³⁵Cl | 226.84973 |

| C₅H₂⁷⁹Br³⁵Cl³⁷ClN | ⁷⁹Br, ³⁵Cl, ³⁷Cl | 226.84881 |

| C₅H₂⁸¹Br³⁵Cl³⁷ClN | ⁸¹Br, ³⁵Cl, ³⁷Cl | 228.84676 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods are complementary and, when used together, allow for a more complete assignment of the vibrational modes of this compound.

No specific experimental FT-IR or FT-Raman spectra for this compound have been detailed in the reviewed scientific literature. However, the expected characteristic absorption and scattering bands can be inferred from the known frequency ranges of similar halogenated pyridine structures. Key expected vibrations would include the C-H stretching of the two aromatic protons, pyridine ring stretching (C=C and C=N), in-plane and out-of-plane bending modes, and the characteristic low-frequency stretching vibrations of the C-Cl and C-Br bonds.

Table 3: Expected Vibrational Modes for this compound (Note: These are general frequency ranges; specific values require experimental or computational analysis.)

| Vibrational Mode | Technique | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching | FT-IR, FT-Raman | 3100 - 3000 |

| C=N stretching | FT-IR, FT-Raman | 1650 - 1550 |

| C=C stretching (ring) | FT-IR, FT-Raman | 1600 - 1400 |

| C-H in-plane bending | FT-IR, FT-Raman | 1300 - 1000 |

| C-H out-of-plane bending | FT-IR, FT-Raman | 900 - 700 |

| C-Cl stretching | FT-IR, FT-Raman | 800 - 600 |

| C-Br stretching | FT-IR, FT-Raman | 650 - 500 |

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique would provide unambiguous proof of the substitution pattern of this compound and reveal detailed information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

The process would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal is obtained and diffracted with X-rays, the resulting data allows for the calculation of an electron density map, from which the atomic positions can be determined.

A review of the Cambridge Structural Database (CSD) and other searched scientific literature indicates that the crystal structure of this compound has not been reported. Therefore, experimental data on its unit cell parameters, space group, and specific molecular geometry are currently unavailable.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-2,5-dichloropyridine, and how can reaction conditions be adjusted to improve yield?

The synthesis of halogenated pyridines often involves halogenation or cross-coupling reactions. For example, in related compounds like bis(2-amino-3,5-dichloropyridinium) hexachlorido-stannate(IV), refluxing a mixture of tin(II) chloride dihydrate, 2-amino-3,5-dichloropyridine, and hydrochloric acid at 343 K for one hour followed by slow solvent evaporation yields single crystals suitable for X-ray analysis . For this compound, bromination of 2,5-dichloropyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in a polar aprotic solvent like DMF at 0–25°C) could be optimized. Monitoring reaction progress via TLC or GC-MS and adjusting stoichiometric ratios of brominating agents can mitigate over-bromination.

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

High-purity validation requires a combination of chromatographic and spectroscopic methods:

- GC or HPLC with UV detection (>97% purity thresholds, as referenced for similar halogenated pyridines) .

- 1H/13C NMR to confirm substitution patterns (e.g., absence of residual solvents or positional isomers).

- Mass spectrometry (EI-MS) to verify molecular ion peaks (m/z ≈ 226.88 for [M]+) . Single-crystal X-ray diffraction, as demonstrated for structurally related compounds, provides definitive confirmation of molecular geometry .

Q. What storage conditions are critical to maintaining the stability of this compound?

The compound must be stored at 0–6°C in airtight, light-resistant containers to prevent thermal decomposition or halogen loss. Evidence from analogous bromochloropyridines indicates that exposure to moisture or elevated temperatures accelerates degradation, leading to discoloration or reduced reactivity .

Advanced Research Questions

Q. How do competing halogen substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 3-position is more reactive than chlorine in Suzuki-Miyaura or Buchwald-Hartwig couplings due to its lower bond dissociation energy. However, steric hindrance from adjacent chlorine substituents (2- and 5-positions) may slow catalytic cycles. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental optimization of catalysts (e.g., Pd(PPh3)4 vs. XPhos) and bases (K2CO3 vs. Cs2CO3) is recommended to enhance coupling efficiency .

Q. What strategies resolve contradictions in spectroscopic data for halogenated pyridine derivatives?

Discrepancies in NMR or mass spectra often arise from isotopic interference (e.g., 35Cl/37Cl or 79Br/81Br) or paramagnetic impurities. For example, this compound’s 1H NMR may show splitting due to coupling with adjacent chlorine atoms. Use deuterated solvents (e.g., DMSO-d6) and 2D NMR techniques (COSY, HSQC) to assign signals unambiguously. Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from contaminants .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

The compound is a versatile intermediate in medicinal chemistry. For instance:

- Antimicrobial agents : React with amines or thiols to form substituted pyridines targeting bacterial enzymes.

- Kinase inhibitors : Introduce sulfonamide or urea groups via nucleophilic aromatic substitution. A case study involves synthesizing roflumilast intermediates, where halogen retention during functionalization is critical for maintaining pharmacophore integrity .

Q. What challenges arise in scaling up this compound synthesis, and how can they be mitigated?

Scaling up halogenation reactions risks exothermic runaway or byproduct formation. Implement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.